

# LC-MS/MS method development for Trelagliptin succinate detection

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## Compound of Interest

Compound Name: SYR-472 succinate

Cat. No.: B15285589

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Application Note: High-Sensitivity Quantitation of Trelagliptin Succinate in Human Plasma via LC-MS/MS

## Abstract

This application note details a robust, sensitive, and validated LC-MS/MS method for the quantitation of Trelagliptin (as the succinate salt) in biological matrices. Designed for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), this protocol achieves a Lower Limit of Quantitation (LLOQ) of 4 nM (~1.5 ng/mL). The method utilizes a Liquid-Liquid Extraction (LLE) technique to minimize matrix effects and employs a specific MRM transition (

358.2

133.9) for high selectivity.

## Introduction

Trelagliptin succinate (Zafatek) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the once-weekly treatment of Type 2 Diabetes Mellitus (T2DM). Unlike daily DPP-4 inhibitors (e.g., Sitagliptin), Trelagliptin's sustained receptor binding requires an analytical method capable of detecting low trough concentrations over a 7-day dosing interval.

## Chemical Basis for Detection

- **Analyte Form:** Trelagliptin is administered as a succinate salt (Da). In solution and biological fluids, it dissociates into the succinate counter-ion and the active Trelagliptin free base (Da).
- **Ionization:** The molecule contains a piperidine ring and a uracil derivative, providing basic nitrogen centers ideal for protonation ( ) in positive Electrospray Ionization (ESI+).
- **Hydrophobicity:** With a LogP of ~0.53, Trelagliptin is moderately polar. While it can be retained on C18 columns, careful mobile phase optimization is required to prevent early elution and ion suppression.

## Method Development Strategy

### Internal Standard (IS) Selection

Alogliptin is the preferred Internal Standard due to its structural similarity (both possess a uracil-based scaffold and piperidine moiety). This ensures that the IS tracks the analyte's behavior during extraction recovery and ionization variability.

- **Alternative:** If Alogliptin is unavailable, isotopically labeled Trelagliptin ( or ) is the gold standard.

## Sample Preparation: Why LLE over PPT?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant, causing matrix effects (ion suppression) at the retention time of polar analytes like Trelagliptin.

- **Selected Method:** Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or a Diethyl ether/MTBE mix.

- Mechanism: At alkaline pH, Trelagliptin is uncharged, allowing efficient partitioning into the organic phase, leaving salts and proteins in the aqueous phase.

## Mass Spectrometry Optimization

- Precursor Ion:

358.2 (

of free base).

- Product Ion:

133.9. This fragment corresponds to the cleavage of the fluorobenzonitrile moiety, a high-energy transition that offers excellent signal-to-noise ratio (S/N) compared to the water-loss transition (

341.2).

## Experimental Protocol

### Chemicals & Reagents

- Reference Standard: Trelagliptin Succinate (purity >99%).
- Internal Standard: Alogliptin Benzoate or Trelagliptin-  
.
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.
- Extraction Solvent: Methyl tert-butyl ether (MTBE).

### Stock Solution Preparation

- Correction Factor: Weigh Trelagliptin Succinate but calculate concentration as free base.
- Stock A: Dissolve 1.33 mg Trelagliptin Succinate in 1 mL Methanol (1 mg/mL free base equivalent).

- Working Standard: Dilute Stock A with 50:50 ACN:Water to generate a curve from 1.5 ng/mL to 2000 ng/mL.

## Sample Preparation Workflow (LLE)

- Aliquot: Transfer

of plasma into a 2 mL polypropylene tube.

- Spike IS: Add

of IS working solution (

).

- Alkalinization: Add

of

(to ensure free base form). Vortex for 10 sec.

- Extraction: Add

of MTBE.

- Agitation: Vortex for 5 mins or shake on a plate shaker at 1000 rpm for 10 mins.

- Phase Separation: Centrifuge at

for 10 mins at

.

- Transfer: Transfer

of the supernatant (organic layer) to a clean glass tube.

- Evaporation: Dry under a nitrogen stream at

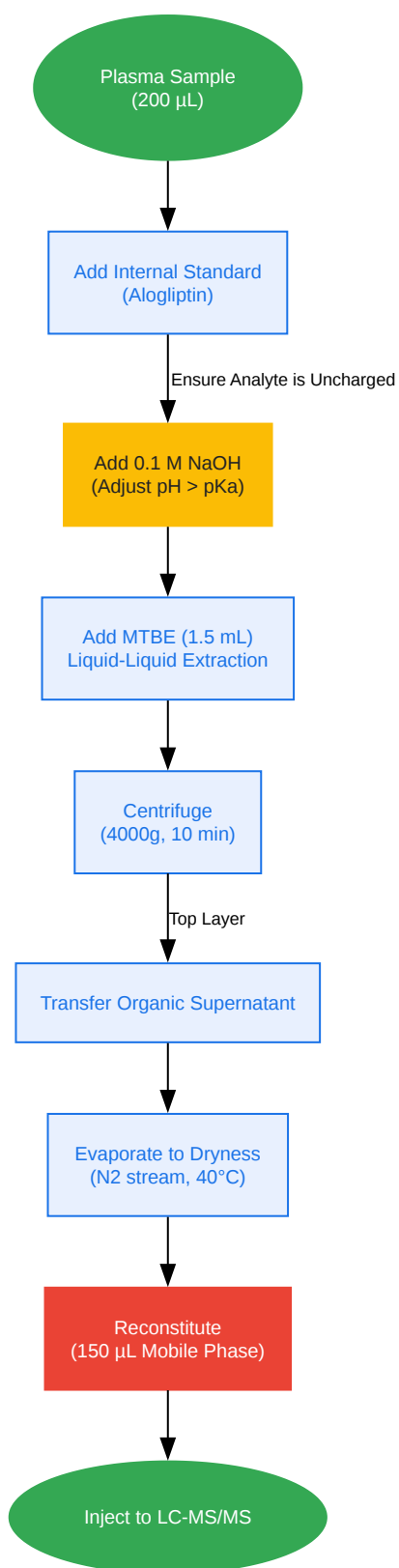
.

- Reconstitution: Reconstitute residue in

of Mobile Phase (80:20 A:B). Vortex and centrifuge.

- Injection: Inject

into the LC-MS/MS.



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Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for Trelagliptin recovery.

## LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290, Waters Acquity).
- Column: Waters XBridge C18 ( ) or Zorbax Eclipse XDB C18.
  - Why: Provides adequate retention for polar bases at high pH, or robust performance at low pH.
- Column Temp:  
.
- Flow Rate:  
.
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: Acetonitrile (Organic modifier).

Gradient Program:

Time (min)	% Mobile Phase B	Event
<b>0.00</b>	<b>10</b>	<b>Initial equilibration</b>
0.50	10	Load sample
3.00	90	Elute Analyte & IS
4.00	90	Wash column
4.10	10	Return to initial

| 6.00 | 10 | Re-equilibration |

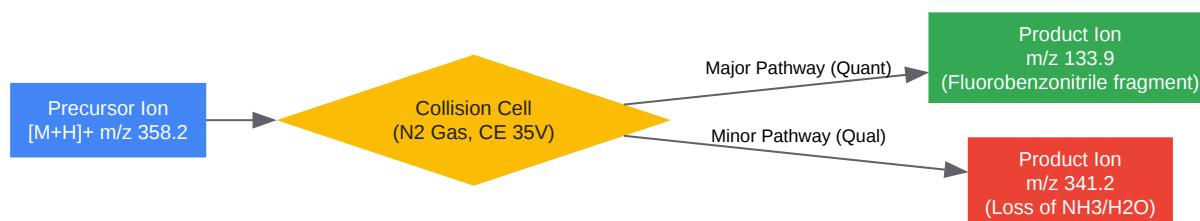
Mass Spectrometry:

- System: Triple Quadrupole (e.g., Sciex 4500/5500, Agilent 6460).
- Ion Source: ESI Positive Mode.<sup>[1][2]</sup>
- Spray Voltage: 4500 V.
- Source Temp:

MRM Transitions: | Analyte | Precursor (

) | Product (

) | Dwell (ms) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | Trelagliptin | 358.2 | 133.9 | 100 | 35 | Quantifier | | Trelagliptin | 358.2 | 341.2 | 100 | 25 | Qualifier | | Alogliptin (IS) | 340.2 | 116.0 | 100 | 30 | Quantifier |



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Figure 2: MRM Fragmentation pathway for Trelagliptin detection.

## Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass the following acceptance criteria based on FDA/EMA Bioanalytical Guidelines:

- Linearity:

using

weighting.

- Accuracy: Mean concentration within

of nominal (

at LLOQ).

- Precision: CV

(

at LLOQ).

- Recovery: Extraction efficiency should be consistent (>70% recommended) across Low, Medium, and High QC levels.
- Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. The IS-normalized MF should be close to 1.0.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Background Noise	Inadequate sample cleanup	Switch from PPT to LLE (as described) or SPE. Ensure solvents are LC-MS grade.
Peak Tailing	Secondary interactions with silanols	Increase buffer strength (Ammonium Acetate) or use a column with better end-capping (e.g., XBridge).
Carryover	Analyte sticking to injector needle	Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Low Sensitivity	Ion suppression	Adjust gradient to elute Trelagliptin away from the solvent front (void volume) where salts elute.

## References

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